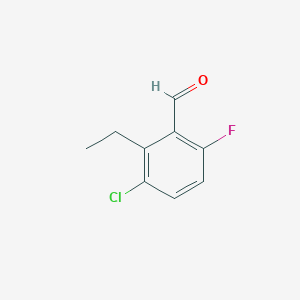

3-Chloro-2-ethyl-6-fluoro-benzaldehyde

Description

3-Chloro-2-ethyl-6-fluoro-benzaldehyde (molecular formula: C₉H₈ClFO) is a substituted benzaldehyde derivative featuring a chloro group at position 3, an ethyl group at position 2, and a fluoro group at position 6 on the aromatic ring. The aldehyde functional group (-CHO) at position 1 renders it reactive in nucleophilic addition and condensation reactions. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:

- Electronic effects: The chloro and fluoro substituents are electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group.

- Lipophilicity: The ethyl group increases hydrophobicity compared to methyl-substituted analogs, which may influence solubility and biological membrane permeability .

Properties

Molecular Formula |

C9H8ClFO |

|---|---|

Molecular Weight |

186.61 g/mol |

IUPAC Name |

3-chloro-2-ethyl-6-fluorobenzaldehyde |

InChI |

InChI=1S/C9H8ClFO/c1-2-6-7(5-12)9(11)4-3-8(6)10/h3-5H,2H2,1H3 |

InChI Key |

GBIYCNMUAVGURX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1C=O)F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-2-ethyl-6-fluoro-benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

3-Chlorobenzaldehyde (CAS 587-04-2)

- Structure : Single chloro substituent at position 3.

- Comparison: Lacks the ethyl and fluoro groups, making it less sterically hindered and less lipophilic. Safety protocols (e.g., immediate skin washing) align with general aldehyde handling .

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)

- Structure : Chloro (position 3) and fluoro (position 2).

- Properties : Marketed by TCI Chemicals at high purity; pricing varies by quantity (e.g., 5g: ¥7,300; 25g: ¥14,500) .

- Comparison :

- Fluoro substituent at position 2 vs. ethyl in the target compound. Fluorine’s strong electron-withdrawing effect increases aldehyde reactivity.

- Absence of ethyl group reduces steric bulk, favoring reactions like nucleophilic aromatic substitution.

- Applications in pharmaceuticals and agrochemicals due to dual halogenation .

2-Chloro-6-fluorobenzaldehyde

- Structure : Chloro (position 2) and fluoro (position 6).

- Applications : Intermediate in flucloxacillin sodium synthesis; raw materials include 2-chloro-6-fluorotoluene .

- Comparison :

- Substituent positions differ (2-chloro vs. 3-chloro in the target compound), altering electronic distribution.

- Ethyl group in the target compound may enhance binding to hydrophobic enzyme pockets in drug design.

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

- Structure : Methyl (position 3), chloro (position 2), fluoro (position 6), and ethyl ester.

- Properties : Molecular formula C₁₀H₁₀ClFO₂; used in organic synthesis .

- Comparison :

- Ester group (-COOEt) vs. aldehyde (-CHO) reduces electrophilicity but improves stability.

- Methyl vs. ethyl at position 3: Smaller substituent reduces steric hindrance, favoring esterification/transesterification.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS 186517-42-0)

- Structure : Chloro (position 3), fluoro (position 2), and trifluoromethyl (position 6).

- Comparison :

- Trifluoromethyl group (-CF₃) enhances electron-withdrawing effects and metabolic stability.

- Amide group (-CONH₂) vs. aldehyde: Alters solubility and hydrogen-bonding capacity, impacting pharmacological applications.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.